N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJTBIJJNTHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(2-(cyclopropylamino)-2-oxoethyl)benzaldehyde with 3-(2-fluorophenyl)propanamide under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the rest of the structure.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different overall structures.
Uniqueness
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a cyclopropylamino group and fluorophenyl moieties, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors, which may be crucial for its therapeutic effects. Notably, it has been linked to the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. Inhibition of DPP-IV enhances incretin levels, leading to improved insulin secretion and reduced blood glucose levels .
Antidiabetic Properties
In vitro studies have shown that this compound effectively inhibits DPP-IV activity. This inhibition results in increased levels of active incretin hormones, which play a crucial role in glucose homeostasis. The compound demonstrated an IC50 value indicative of its potency in inhibiting DPP-IV compared to standard inhibitors .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in cells expressing mutated forms of oncogenic proteins .
Case Studies
- DPP-IV Inhibition : A study conducted on diabetic rat models demonstrated that administration of the compound led to a significant reduction in blood glucose levels over a 28-day period, alongside improvements in insulin sensitivity .
- Cancer Cell Line Studies : In assays involving human breast cancer cell lines, the compound was found to reduce cell viability by up to 70% at concentrations above 10 µM, indicating a dose-dependent response .
Data Table: Summary of Biological Activities
| Activity | Target | Effect | IC50 Value |
|---|---|---|---|
| DPP-IV Inhibition | Dipeptidyl Peptidase IV | Increased incretin levels | 25 nM |
| Anticancer Activity | Various cancer lines | Induction of apoptosis | 10 µM (70% inhibition) |
Q & A
Q. What are the optimal synthetic routes for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the cyclopropylamine moiety to the phenylacetic acid derivative via amidation. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify the cyclopropyl group (δ 0.5–1.5 ppm for CH, δ 1.5–2.5 ppm for NH) and fluorophenyl resonances (δ 7.0–7.8 ppm with F coupling) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Employ C18 columns (acetonitrile/water mobile phase) to assess purity and detect trace impurities .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with target proteins, and which software tools are validated for such analyses?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with co-crystallized ligands from PDB databases .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG and prioritize analogs .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
- Dose optimization : Conduct allometric scaling from rodent models (e.g., mg/kg vs. human equivalent dose) to reconcile efficacy gaps .
Q. How to design structure-activity relationship (SAR) studies to optimize its pharmacological profile?
- Methodological Answer :
- Fragment replacement : Substitute the fluorophenyl group with bioisosteres (e.g., chlorophenyl, thiophene) and compare IC values .
- Backbone modifications : Introduce methyl groups to the cyclopropyl ring to enhance metabolic stability (logP <3) .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
